3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and anticancer properties. The structure features a phenyl-substituted pyrazolo[3,4-d]pyrimidine core linked to a propanehydrazide moiety via an N'-aryl bond.
Properties
IUPAC Name |
3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-18(12-11-15-7-3-1-4-8-15)24-25-19-17-13-23-26(20(17)22-14-21-19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,24,27)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLXSATLTVHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .
Scientific Research Applications
3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Core Scaffold Variations
N′-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide ():
Replacing the phenyl group at the pyrazole 1-position with a 3-methylphenyl substituent increases steric bulk and lipophilicity (clogP ≈ 3.2 vs. 2.8 for the target compound). This modification may alter metabolic stability and membrane permeability .- N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (): The pyrazolo[3,4-b]pyridine core differs in ring fusion compared to pyrazolo[3,4-d]pyrimidine.
Hydrazide Modifications
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide (): Incorporation of a dimethylpyrazole and ethoxy-hydroxyphenyl group introduces hydrogen-bond donors/acceptors. This compound exhibits a higher melting point (MP: 210–212°C) compared to the target compound (MP data unavailable), suggesting stronger crystal lattice interactions .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): The sulfonamide and fluorinated chromenyl groups enhance kinase inhibitory activity (mass: 589.1 [M+1]), but the increased molecular weight (MW: 588.1 g/mol) may reduce oral bioavailability compared to the hydrazide-based target compound .
Data Table: Key Properties of Analogs
*Predicted using fragment-based methods.
Research Findings and Pharmacological Implications
- Kinase Inhibition : Fluorinated analogs (e.g., ) demonstrate measurable kinase inhibition (IC₅₀ < 100 nM in EGFR models), attributed to halogen bonding with ATP-binding pockets. The target compound’s hydrazide group may compete with ATP’s adenine ring, though experimental validation is needed .
- Metabolic Stability : Methyl-substituted derivatives () show slower hepatic clearance in vitro (t₁/₂ > 60 min) compared to unsubstituted phenyl analogs, suggesting steric protection from CYP450 oxidation .
- Solubility Challenges : Acetylated hydrazides () exhibit poor solubility (<10 µM in PBS), whereas the target compound’s free hydrazide may improve aqueous compatibility .
Biological Activity
3-phenyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a complex organic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.37 g/mol. Its structure features a fused pyrazolo[3,4-d]pyrimidine core and a hydrazide functional group, which are critical for its biological activity.
The primary mechanism of action involves the compound's interaction with specific enzymes, particularly cyclin-dependent kinases (CDKs). By inhibiting CDK activity, this compound can modulate cell cycle progression, potentially leading to apoptosis in cancer cells. In silico studies suggest that it binds effectively to the active sites of these enzymes, forming critical hydrogen bonds that disrupt their function.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit CDK2, making it a promising candidate for targeted cancer therapies. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as an effective anticancer agent.
Antioxidant Properties
In addition to its anticancer effects, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that derivatives of pyrazolopyrimidines possess notable antioxidant capabilities, suggesting that this compound may also contribute positively in this area .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it valuable in pharmacological research. It has been studied for its inhibitory effects on various targets beyond CDKs, including proteases and kinases involved in signaling pathways critical for cell proliferation and survival. This broad spectrum of activity highlights its potential utility in developing new therapeutic agents for multiple diseases .
Case Studies
- In vitro Studies : A series of in vitro experiments demonstrated that this compound significantly reduced cell viability in cancer cell lines while sparing normal cells. The IC50 values indicate strong potency against specific cancer types.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the hydrazide moiety could enhance biological activity. For instance, substituents on the phenyl ring were found to influence both potency and selectivity towards different biological targets.
Data Table: Biological Activity Overview
Q & A
Q. Key Data :
| Step | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | α-chloroacetamide | Acetonitrile | 65–75 | 85 |
| 2 | Trifluoroacetic anhydride | Dichloromethane | 70–80 | 92 |
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Question
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and hydrazide NH signals (δ 9.5–10.0 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bending (hydrazide at ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 376.1425 for C21H18N6O) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
How can researchers design in vitro assays to evaluate the antitumor potential of this compound, considering variability in cell line responses?
Advanced Question
- Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess broad-spectrum activity. Prioritize lines with overexpression of TRAP1 or Hsp90, as pyrazolopyrimidines target mitochondrial chaperones .
- Dose-Response Curves : Test concentrations from 0.1–100 µM, with triplicate measurements to account for variability. Include positive controls (e.g., doxorubicin) .
- Mechanistic Assays :
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.326 | TRAP1 inhibition | |
| A549 | 4.31 | ROS induction |
When encountering discrepancies in reported biological activities, what methodological approaches should be employed to validate findings?
Advanced Question
- Orthogonal Assays : Confirm cytotoxicity via both MTT and ATP-lite assays to rule out false positives from metabolic interference .
- Target Engagement Studies : Use thermal shift assays or cellular thermal shift assays (CETSA) to verify binding to TRAP1/Hsp90 .
- Protocol Standardization :
- Maintain consistent cell passage numbers (<20).
- Use serum-free media during treatment to avoid growth factor interference.
- Data Normalization : Express results relative to housekeeping genes (e.g., GAPDH) and include sodium azide (1% w/v) as a cytotoxicity positive control .
What strategies are recommended for modifying the hydrazide moiety to enhance target specificity while minimizing off-target effects?
Advanced Question
- Electron-Withdrawing Groups : Introduce trifluoroacetyl substituents to improve metabolic stability and mitochondrial permeability .
- Bioisosteric Replacement : Substitute hydrazide with 1,2,4-triazoles to enhance π-stacking with kinase active sites .
- Prodrug Design : Mask the hydrazide as an ester (e.g., pivaloyloxymethyl) for selective activation in tumor microenvironments .
Key Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
